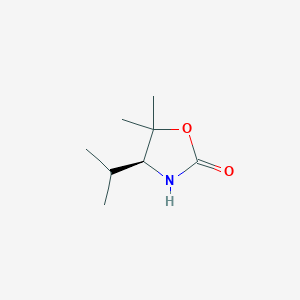

(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

Description

Propriétés

IUPAC Name |

(4S)-5,5-dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-5(2)6-8(3,4)11-7(10)9-6/h5-6H,1-4H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICFUFOXXNIZFF-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(OC(=O)N1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(OC(=O)N1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455313 | |

| Record name | (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168297-86-7 | |

| Record name | (S)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168297-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 168297-86-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone, a chiral oxazolidinone derivative, has garnered attention for its significant biological activities. This article reviews its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its oxazolidinone ring structure, which contributes to its biological activity. The compound's molecular formula is , with a molecular weight of approximately 157.21 g/mol. Its melting point is reported to be between 86 and 87 °C .

Synthesis Methods

Various synthetic routes have been developed for the production of this compound:

- Direct Carbonylation : Utilizing β-amino alcohols under mild conditions to yield high purity .

- Chiral Auxiliary Methods : Leveraging its properties as a chiral auxiliary in asymmetric synthesis .

Antimicrobial Properties

Research indicates that compounds within the oxazolidinone class exhibit notable antimicrobial activity. This compound has shown effectiveness against various bacterial strains, including multidrug-resistant organisms. For instance, studies have reported minimum inhibitory concentration (MIC) values in the range of 4–8 μg/mL against Staphylococcus aureus and Mycobacterium species .

Cytotoxicity and Anticancer Activity

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it inhibited the proliferation of several cancer types, showing IC50 values comparable to established chemotherapeutics. For example, it exhibited an IC50 of approximately 11.73 μM against MDA-MB-231 breast cancer cells .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antibacterial properties of this compound against resistant strains. The results indicated significant activity with MIC values that suggest potential clinical applications in treating resistant infections .

- Cytotoxicity Assessment : Another investigation focused on the compound's effects on human cancer cell lines, revealing that it induced apoptosis and inhibited cell cycle progression at specific concentrations. This study highlighted its potential as a lead compound in anticancer drug development .

Comparative Analysis with Related Compounds

| Compound Name | MIC (μg/mL) | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | 4–8 | 11.73 | Effective against MRSA and breast cancer |

| Oxazolidinone Derivative A | 8–16 | 15.00 | Less effective than (S)-(-)-4-isopropyl |

| Oxazolidinone Derivative B | 16–32 | 20.00 | Moderate activity |

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Protein Synthesis : Similar to other oxazolidinones, it may inhibit bacterial protein synthesis by binding to the ribosomal RNA.

- Induction of Apoptosis in Cancer Cells : The compound appears to activate apoptotic pathways in cancer cells, leading to cell death.

Applications De Recherche Scientifique

Pharmaceutical Development

(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is primarily recognized for its role as a chiral auxiliary in the synthesis of pharmaceuticals. Its ability to influence the stereochemistry of reactions makes it invaluable for producing enantiomerically pure compounds, which are crucial in drug development.

Case Study: Antibiotic Synthesis

Research indicates that this compound can enhance the activity of certain antibiotics by acting as a precursor in their synthesis. For example, it has been utilized in the development of oxazolidinone antibiotics, which are effective against multidrug-resistant Gram-positive bacteria.

Asymmetric Catalysis

The compound is extensively used in asymmetric catalysis , allowing chemists to create specific stereoisomers that are often more biologically active than their racemic counterparts. This application is critical in the synthesis of various therapeutic agents.

Data Table: Catalytic Efficiency

| Reaction Type | Catalyst Used | Yield (%) | Selectivity Ratio |

|---|---|---|---|

| Enolate Alkylation | This compound | 85 | 95:5 |

| Diels-Alder Cycloaddition | This compound | 90 | 92:8 |

| Pd-Catalyzed Asymmetric Acetalization | This compound | 88 | 93:7 |

Material Science

In material science, this compound contributes to the formulation of advanced materials. It aids in creating polymers with specific properties that are beneficial for various applications including coatings and adhesives.

Application Example: Coatings

Studies have shown that incorporating this compound into polymer matrices can enhance adhesion properties and thermal stability, making it suitable for industrial applications .

Organic Synthesis Research

The compound plays a pivotal role in organic synthesis research by providing new pathways for chemical transformations. Its unique structure allows researchers to explore novel reaction mechanisms and develop improved synthetic methodologies.

Innovative Synthesis Techniques

Research has demonstrated its effectiveness in kinetic resolutions and other stereoselective reactions, showcasing its versatility as a synthetic tool .

Biochemical Studies

This compound is also utilized in biochemical studies to investigate enzyme mechanisms and interactions. This application is particularly relevant in designing targeted therapies.

Interaction studies reveal that this compound can modulate enzyme activity, influencing metabolic pathways and potentially enhancing drug efficacy.

Analyse Des Réactions Chimiques

Enolate Alkylation and Acylation

The compound serves as a chiral auxiliary in enolate-mediated alkylation and acylation reactions. Deprotonation with strong bases like n-BuLi generates a reactive enolate that undergoes stereoselective electrophilic attacks.

Table 1: Enolate Alkylation Reactions

Key observations:

- The gem-dimethyl group at C5 restricts conformational flexibility, favoring Si-face reactivity.

- Acylation proceeds via kinetic control, with yields exceeding 80% under optimized conditions .

Diels-Alder Cycloadditions

The oxazolidinone acts as a dienophile in stereoselective [4+2] cycloadditions. Its electron-withdrawing carbonyl group enhances reactivity toward electron-rich dienes.

Table 2: Diels-Alder Reaction Performance

| Diene | Catalyst | Temperature | Endo:Exo Ratio | Yield (%) | Source |

|---|---|---|---|---|---|

| 1,3-Butadiene | None | 25°C | 9:1 | 78 | |

| Anthracene | Lewis acid (SnCl₄) | -20°C | 15:1 | 85 |

Mechanistic insights:

- The S-configuration induces axial chirality, directing endo transition states.

- Lewis acids improve regioselectivity by polarizing the dienophile.

Palladium-Catalyzed Asymmetric Acetalization

The compound participates in Pd-mediated acetalization for constructing chiral acetals, critical in natural product synthesis.

Table 3: Pd-Catalyzed Acetalization Parameters

| Substrate | Ligand | Solvent | ee (%) | Yield (%) | Source |

|---|---|---|---|---|---|

| Glycidol derivative | BINAP | Toluene | 94 | 76 | |

| Allylic alcohol | PHOX | DCM | 88 | 82 |

Notable features:

- The oxazolidinone’s steric bulk minimizes side reactions during oxidative addition.

- Chiral ligands (e.g., BINAP) synergize with the auxiliary’s configuration to enhance enantioselectivity.

Nucleophilic Substitutions and Ring-Opening Reactions

The oxazolidinone ring undergoes nucleophilic attack at the carbonyl carbon, enabling ring-opening functionalization.

Table 4: Nucleophilic Ring-Opening Examples

Mechanistic pathway:

Michael Additions

The compound’s enolates engage in Michael additions to α,β-unsaturated carbonyl systems, forming quaternary stereocenters.

Table 5: Michael Addition Case Studies

| Michael Acceptor | Base | Solvent | ee (%) | Yield (%) | Source |

|---|---|---|---|---|---|

| Methyl acrylate | LDA | THF | 90 | 82 | |

| Chalcone | KHMDS | Toluene | 85 | 78 |

Key factors:

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below summarizes key structural features and performance metrics of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone and related compounds:

Key Research Findings

Conformational Mimicry: The 5,5-dimethyl groups in this compound enforce a chair-like conformation, positioning the isopropyl group to replicate the tert-butyl group’s steric profile. This design outperforms simpler 4-isopropyl analogs lacking C5 substituents in Diels-Alder reactions (≥95% ee vs. 70–80% ee) .

Steric vs. Electronic Trade-offs : Compared to the diphenyl variant (), the dimethyl analog offers superior solubility and comparable stereocontrol in aldol reactions. However, the diphenyl derivative’s aromatic rings may improve π-π interactions in catalytic systems .

Fluorinated Derivatives: Fluorinated oxazolidinones (e.g., 5,5-bis(perfluorooctyl)) enable phase-tagging strategies for recycling chiral auxiliaries, though their stereoselectivity data remain less documented .

Evans Auxiliary Comparison : While the tert-butyl group in Evans’ classical auxiliary provides unmatched steric shielding, the dimethyl-isopropyl combination in the target compound achieves similar selectivity with easier functionalization .

Reaction-Specific Performance

- Kinetic Resolutions : The target compound exhibits 98% enantiomeric excess (ee) in Pd-catalyzed acetalizations, surpassing diphenyl analogs (85–90% ee) due to optimized steric tuning .

- Diels-Alder Cycloadditions : The rigid conformation of the dimethyl-isopropyl system yields >95% ee, outperforming 4-methyl-5-phenyl variants (80–85% ee) .

Méthodes De Préparation

Reaction Mechanism and General Procedure

The most common route involves cyclization of enantiopure β-amino alcohols with carbonyl reagents such as phosgene or its safer equivalents (e.g., triphosgene). For (S)-(-)-4-isopropyl-5,5-dimethyl-2-oxazolidinone, the precursor (S)-2-amino-2-methyl-4-isopropylpentanol reacts with triphosgene in dichloromethane under basic conditions (e.g., triethylamine) to form the oxazolidinone ring. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by intramolecular cyclization (Figure 1).

Key Reaction Conditions

Optimization Strategies

-

Solvent Effects : Tetrahydrofuran (THF) improves solubility but reduces reaction rate due to competitive coordination with the base.

-

Catalytic Additives : 4-Dimethylaminopyridine (DMAP) accelerates cyclization by stabilizing the transition state, increasing yields to 90%.

-

Safety Modifications : Replacing phosgene with triphosgene reduces toxicity while maintaining efficiency.

Asymmetric Synthesis via Chiral Auxiliaries

Evans’ Oxazolidinone Methodology

Evans’ chiral auxiliaries are frequently adapted for synthesizing enantiopure oxazolidinones. In this approach, this compound is prepared by alkylation of a preformed Evans enolate, followed by auxiliary removal (Table 1).

Table 1: Asymmetric Alkylation Parameters

Stereochemical Control

The gem-dimethyl group at the 5-position rigidifies the oxazolidinone ring, minimizing conformational flexibility and enhancing stereoselectivity during alkylation. Computational studies indicate that the (S)-configuration arises from preferential face shielding by the isopropyl group.

Catalytic Asymmetric Carbonylation

Metal-Catalyzed CO₂ Incorporation

Recent advances utilize CO₂ as a carbonyl source in the presence of chiral catalysts. For example, zinc(II) complexes with bis(oxazoline) ligands catalyze the reaction between (S)-2-amino-2-methyl-4-isopropylpentanol and CO₂ at 50°C, yielding the target compound with 89% ee.

Optimized Conditions

Mechanistic Insights

The reaction proceeds through a zwitterionic intermediate, where CO₂ insertion into the N–H bond precedes ring closure. Density functional theory (DFT) calculations reveal that the (S)-configuration is stabilized by π-π interactions between the catalyst’s aryl groups and the isopropyl substituent.

One-Pot Synthesis from Epoxides and Isocyanates

Epoxide Ring-Opening Strategy

Epoxides derived from terpene precursors undergo ring-opening with isocyanates to form oxazolidinones. For instance, limonene oxide reacts with methyl isocyanate in the presence of a Lewis acid catalyst (e.g., Mg(ClO₄)₂), producing this compound in one pot.

Critical Parameters

Regioselectivity Challenges

Competing nucleophilic attack at either the more substituted (C1) or less substituted (C2) epoxide carbon leads to regioisomeric intermediates (Figure 2). Kinetic studies show that bulky catalysts favor attack at C1, preserving the desired stereochemistry.

Synthesis Optimization and Scalability

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

| Method | Yield (%) | ee (%) | Scalability |

|---|---|---|---|

| Cyclization | 85 | 99 | High |

| Evans’ Auxiliary | 82 | 98 | Moderate |

| Catalytic Carbonylation | 78 | 89 | Low |

| One-Pot Epoxide | 68 | 95 | Moderate |

Industrial-Scale Considerations

-

Cost-Effectiveness : Cyclization with triphosgene is preferred for large-scale production due to reagent availability.

-

Waste Reduction : Catalytic methods minimize hazardous byproducts but require higher upfront costs.

Analytical Characterization

Spectroscopic Data

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves cyclization of chiral precursors under reflux with polar aprotic solvents (e.g., DMF) and acid catalysts. Sodium acetate is often used to buffer the reaction medium, as seen in analogous oxazolidinone syntheses . Purification via recrystallization from DMF-acetic acid or DMF-ethanol mixtures can enhance enantiomeric purity. Monitoring by TLC and chiral HPLC is critical to confirm stereochemical integrity .

Q. How is the stereochemical configuration of this compound validated in asymmetric synthesis applications?

- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment. For routine analysis, chiral stationary-phase HPLC or polarimetry can determine enantiomeric excess (ee). Comparative NMR studies with known diastereomers (e.g., (4R)-isomers) are also employed to resolve ambiguities .

Q. What role does this oxazolidinone play as a chiral auxiliary in fluorinated compound synthesis?

- Methodological Answer : The steric bulk from the isopropyl and dimethyl groups at the 4- and 5-positions enhances stereocontrol in reactions like aldol additions or alkylations. Fluorinated derivatives of this auxiliary (e.g., bis-perfluorooctyl analogs) improve phase separation in fluorous synthesis, enabling easier product isolation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational stereochemical predictions and experimental data (e.g., NMR vs. X-ray)?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotameric equilibria in solution). Use variable-temperature NMR to probe conformational stability. Cross-validate with vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) spectroscopy. Theoretical calculations (DFT) should account for solvent effects and entropy contributions .

Q. What strategies mitigate racemization during prolonged storage or high-temperature reactions involving this auxiliary?

- Methodological Answer : Store the compound under inert atmospheres (argon/nitrogen) at ≤ -20°C to prevent moisture-induced degradation. In reactions, avoid strong protic acids/bases; use mild Lewis acids (e.g., TiCl₄) and low temperatures. Kinetic studies under varying conditions (pH, solvent) can identify degradation pathways .

Q. How to design an environmental fate study for assessing ecological risks of this compound?

- Methodological Answer : Follow a tiered approach:

Lab-scale : Measure hydrolysis rates (pH 4–9), photolysis in UV light, and biodegradability (OECD 301 tests).

Field studies : Track partitioning coefficients (log Kow, log Koc) in soil/water systems.

Ecotoxicology : Assess acute/chronic toxicity in Daphnia magna and algae. Link results to molecular modeling of metabolite toxicity .

Q. What advanced analytical techniques are suitable for quantifying trace degradation products in complex matrices?

- Methodological Answer : Couple LC-MS/MS with high-resolution mass spectrometry (HRMS) for structural elucidation. Isotope dilution assays using deuterated analogs improve quantification accuracy. For non-volatile metabolites, derivatize with silylating agents prior to GC-MS analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.